molecular formula C14H16ClF3O B1324241 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane CAS No. 890043-21-7

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Cat. No. B1324241
M. Wt: 292.72 g/mol
InChI Key: KNVAUEYSCBGRSK-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O. It has a molecular weight of 292.72 . This compound is also known by its synonyms, including 1-Heptanone, 7-chloro-1-[4-(trifluoromethyl)phenyl]- .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane consists of a seven-carbon chain (heptane) with a chlorine atom attached to the seventh carbon. The first carbon in the chain is bonded to a carbonyl group (C=O), making it a ketone. The same carbon is also attached to a phenyl group (a six-carbon ring), which has a trifluoromethyl group (-CF3) attached to the fourth carbon .


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is 357.7±42.0 °C and its predicted density is 1.178±0.06 g/cm3 .

Scientific Research Applications

Novel Synthesis Applications

The compound has been used in novel synthetic pathways. For instance, it has been involved in the synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, which was achieved in two steps from readily available materials. The stereochemistry of the products was deduced using NMR spectroscopy and base-catalyzed epimerization studies (Brown, Corbett, & Howarth, 1977).

Catalytic Hydrogenolysis Studies

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane has been a subject in studies exploring regioselectivity in catalytic hydrogenolysis. The hydrogenolysis of this compound's derivatives occurs selectively, demonstrating different reactivities based on the molecular structure, which provides insights into organic synthesis and chemical reactions (Isogai, Sakai, & Kosugi, 1986).

Research in Polymer Chemistry

This compound has been studied in the context of polymer chemistry. For example, 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, a related compound, was transformed into a crosslinked polymer, demonstrating its potential utility in the creation of pharmacologically active polymers that decompose into harmless components (Gehrmann & Vogt, 1981).

Exploration in Organic Chemistry

In organic chemistry, the compound has been pivotal in studies exploring the relative stabilities of various cations, such as the spirocyclopropanated cyclopropyl cations. Such research contributes to a deeper understanding of the stability and reactivity of organic molecules (Kozhushkov et al., 2003).

Lipase Catalysis Research

It's also used in lipase catalysis research, especially in the kinetic resolution of chloro alcohols, which are of pharmaceutical interest. This highlights its role in the synthesis of enantiomerically pure compounds (Raju, Chiou, & Tai, 1995).

Structural Characterization in Chemistry

The compound contributes to structural characterization studies, like in the analysis of the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine. Such studies are crucial for understanding the structural aspects of complex molecules (Britvin & Rumyantsev, 2017).

properties

IUPAC Name

7-chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAUEYSCBGRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642272
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

CAS RN

890043-21-7
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890043-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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